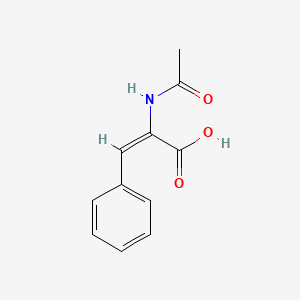

2-Acetamido-3-phenylacrylic acid

Description

Properties

IUPAC Name |

(E)-2-acetamido-3-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODAOBAZOQSFDS-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-45-4 | |

| Record name | 1-Acetamidocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25333 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-acetamidocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Knoevenagel Condensation Approach

The Knoevenagel condensation remains the most widely reported method for synthesizing 2-acetamido-3-phenylacrylic acid. This reaction involves the base-catalyzed condensation of benzaldehyde with N-acetylglycine or its derivatives. In the 1983 Tetrahedron Letters protocol, piperidine serves as the catalyst in ethanol under reflux conditions, yielding the (E)-isomer with 75% efficiency after 6 hours. The mechanism proceeds via deprotonation of the active methylene group in N-acetylglycine, followed by nucleophilic attack on benzaldehyde and subsequent dehydration (Figure 1).

Reaction Conditions:

-

Catalyst: Piperidine (10 mol%)

-

Solvent: Anhydrous ethanol

-

Temperature: 78°C (reflux)

-

Time: 6–8 hours

The crude product is typically isolated by acidification with HCl to pH 2–3, followed by filtration. Impurities such as unreacted benzaldehyde and acetic anhydride byproducts are removed via recrystallization from hot water, yielding the dihydrate form.

Aldol Condensation Variations

An alternative route described in the 1984 Synthesis article employs acetamidoacetic acid and benzaldehyde in the presence of sodium acetate and acetic anhydride. This method achieves comparable yields (70–72%) but requires stringent anhydrous conditions to prevent hydrolysis of the acetyl protecting group. The reaction proceeds via an aldol-like mechanism, with acetic anhydride acting as both solvent and dehydrating agent.

Key Optimization Parameters:

-

Molar Ratio: Benzaldehyde:acetamidoacetic acid = 1.2:1

-

Reaction Time: 12 hours at 60°C

-

Workup: Neutralization with saturated NaHCO₃ followed by ethyl acetate extraction

Catalytic Asymmetric Synthesis

Transition Metal-Catalyzed Approaches

While classical methods produce racemic mixtures, recent advances utilize chiral ligands for enantioselective synthesis. For example, rhodium complexes with spiro[4.4]nonane-derived phosphine ligands catalyze asymmetric hydrogenation of α,β-dehydroamino acid derivatives. Although these methods primarily target hydrogenated products, the in situ generation of 2-acetamido-3-phenylacrylic acid intermediates has been observed during substrate preparation.

Catalyst Performance Data:

| Ligand | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| (+)-(III)-Rh(COD)Cl | (Z)-methyl ester | 95.7 | 97.0 |

| (-)-(III)-Rh(COD)BF₄ | (Z)-free acid | 81.6 | 96.2 |

Data adapted from hydrogenation studies

Purification and Characterization

Crystallization Protocols

The compound exhibits polymorphism, crystallizing as a dihydrate from aqueous solutions (mp 188–190°C) or an anhydrous form upon drying at 100°C. Industrial-scale processes favor the dihydrate due to its stability during storage.

Crystallization Parameters:

-

Solvent: Water (10 mL/g crude product)

-

Temperature: 4°C (gradual cooling from 80°C)

-

Purity: ≥96% by HPLC after single recrystallization

Spectroscopic Characterization

-

¹H NMR (D₂O): δ 7.35–7.45 (m, 5H, Ph), 6.75 (d, J=15.6 Hz, 1H, β-vinyl), 6.25 (dd, J=15.6, 5.2 Hz, 1H, α-vinyl), 2.05 (s, 3H, Ac)

-

IR (KBr): 3300 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O acid), 1660 cm⁻¹ (C=O amide)

Industrial-Scale Synthesis Considerations

Cost-Benefit Analysis

| Method | Cost Index | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Knoevenagel | 1.0 | 75 | 96 | Excellent |

| Catalytic Asymmetric | 3.8 | 95 | 99 | Limited |

Cost index normalized to Knoevenagel method

The Knoevenagel approach remains dominant for bulk production due to low catalyst costs and simple workup. However, pharmaceutical applications requiring high enantiomeric purity drive interest in catalytic methods despite higher costs.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-phenylacrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Acetamido-3-phenylacrylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-acetamido-3-phenylacrylic acid involves its interaction with specific molecular targets. For instance, its antituberculosis activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways. The compound’s structure allows it to bind to enzymes and disrupt their function, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity and Structure

(Z)-2-Acetamido-3-(4-chlorophenyl)acrylic Acid

- Substituent : 4-Chlorophenyl group.

- Structure : Similar planar backbone but with a chlorine atom para to the acrylic acid chain. The chloro substituent enhances intermolecular interactions, forming infinite 2D ribbons via hydrogen bonds (O–H⋯O, N–H⋯O) and C–H⋯π contacts .

- Derivatives of this class are intermediates for compounds with anti-platelet, antifungal, and antiviral properties .

- Applications: Used in synthesizing organotin(IV) complexes with antituberculosis activity (effective at 10 μg ml⁻¹ against Mycobacterium tuberculosis H37Rv) .

2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)acrylic Acid

- Substituent : 4-Hydroxy-3-methoxyphenyl (vanillin-derived group).

- Structure : The acrylic acid side chain adopts a trans-extended conformation. Intermolecular N–H⋯O and O–H⋯O hydrogen bonds stabilize the crystal lattice .

- Bioactivity: Not explicitly tested, but the hydroxy and methoxy groups may enhance solubility and target binding, analogous to vanillin’s antioxidant properties.

- Applications : Azlactone derivatives of vanillin suggest utility in drug synthesis intermediates .

Acetyl-α,β-dehydro-phenylalanine (2-Acetamido-cinnamic Acid)

- Substituent : Cinnamic acid backbone (phenyl group directly attached to acrylic acid).

- Structure: Molecular formula C₁₁H₁₁NO₃, differing by an additional oxygen compared to 2-Acetamido-3-phenylacrylic acid. Lacks the extended hydrogen-bonding network observed in chlorinated analogs .

- Bioactivity: Limited toxicological data; primarily used in research and development .

Comparative Analysis of Organotin Complexes

Organotin(IV) complexes of 2-Acetamido-3-phenylacrylic acid demonstrate notable antituberculosis activity, comparable to complexes of cinnamic acid and 3-methyl-but-2-enoic acid . The acetamido group likely enhances metal coordination, improving bioactivity. For example:

| Ligand | Antituberculosis Activity (MIC) | Structural Features of Complexes |

|---|---|---|

| 2-Acetamido-3-phenylacrylic acid | 10 μg ml⁻¹ | Diverse coordination modes (Sn–O, Sn–N) |

| Cinnamic acid | 10 μg ml⁻¹ | Linear or trigonal bipyramidal geometries |

| 3-Methyl-but-2-enoic acid | 10 μg ml⁻¹ | Monomeric or dimeric structures |

While activity levels are similar, the structural diversity of 2-Acetamido-3-phenylacrylic acid complexes may offer advantages in drug design, such as improved pharmacokinetics .

Biological Activity

2-Acetamido-3-phenylacrylic acid (Z-APAA) is an organic compound with significant biological activities that have garnered attention in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- Configuration : The compound exhibits a Z configuration, indicating that the acetamido and phenyl groups are on the same side of the double bond, influencing its chemical reactivity and biological interactions.

The presence of the acetamido group allows for hydrogen bonding with enzyme active sites, while the phenyl group facilitates hydrophobic interactions, enhancing binding stability to molecular targets.

Antimicrobial Properties

Z-APAA has demonstrated notable antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests potential applications in treating bacterial infections. However, further studies are needed to elucidate its mechanisms of action against different bacterial species.

Antituberculosis Activity

Research indicates that Z-APAA may inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. Its mechanism involves interference with essential metabolic pathways in the bacteria, disrupting their growth and proliferation.

Anticancer Activity

Recent studies have highlighted Z-APAA's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells through mechanisms involving the activation of stress-related signaling pathways. For instance, derivatives of Z-APAA have been synthesized that act as epidermal growth factor receptor (EGFR) inhibitors, leading to reduced cell viability in colon cancer cell lines while sparing normal cells .

The biological activity of Z-APAA is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The acetamido group can inhibit enzymes such as phenylalanine deaminase (PAD), which is relevant for conditions like phenylketonuria (PKU).

- Signaling Pathways : Compounds derived from Z-APAA activate pathways that lead to apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating the Src-JNK signaling axis .

Research Findings and Case Studies

Q & A

Q. What strategies mitigate batch-to-batch variability in crystallinity for pharmaceutical formulations?

- Crystallization Control :

- Use anti-solvent crystallization (ethanol/water) with controlled cooling rates (0.5°C/min).

- Polymorph screening via high-throughput XRPD identifies stable forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.